An In-depth Technical Guide to Benzyl Isobutyrate: Chemical Properties and Structure
An In-depth Technical Guide to Benzyl Isobutyrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) isobutyrate (CAS No. 103-28-6) is an organic ester recognized for its characteristic fruity, floral aroma.[1] Beyond its prevalent use in the fragrance and flavor industries, its chemical properties make it a subject of interest in organic synthesis and as a potential building block for more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of benzyl isobutyrate, its molecular structure, detailed spectroscopic analysis, and a robust experimental protocol for its synthesis via Fischer esterification.
Chemical and Physical Properties
Benzyl isobutyrate is a colorless liquid with a molecular formula of C₁₁H₁₄O₂.[2][3] It is characterized by its insolubility in water and glycerin, while being soluble in organic solvents and oils.[4] This solubility profile makes it a versatile ingredient in various formulations.
Table 1: Physical and Chemical Properties of Benzyl Isobutyrate
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3] |
| Molecular Weight | 178.23 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 228 - 238 °C | [2][3][5] |
| Density | 1.003 g/mL at 25 °C | [2][3][5] |
| Refractive Index (n20/D) | 1.488 - 1.492 | [2][4] |
| Solubility | Insoluble in water and glycerin; soluble in organic solvents and oils | [4] |
| Odor | Fresh, floral, fruity, jasmine-like | [1] |
| Taste | Sweet, strawberry-like | [1] |
Chemical Structure and Identifiers
The structural framework of benzyl isobutyrate consists of a benzyl group ester-linked to an isobutyric acid moiety. Its formal IUPAC name is benzyl 2-methylpropanoate.[4]
Table 2: Structural Identifiers for Benzyl Isobutyrate
| Identifier | Value | Reference |
| IUPAC Name | benzyl 2-methylpropanoate | [4] |
| Synonyms | Benzyl 2-methylpropionate, Phenylmethyl 2-methylpropanoate | [2][4] |
| CAS Number | 103-28-6 | [2][3] |
| SMILES | CC(C)C(=O)OCC1=CC=CC=C1 | [3][4] |
| InChI | InChI=1S/C11H14O2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | [3][4] |
| InChIKey | UIKJRDSCEYGECG-UHFFFAOYSA-N | [3][4] |
Synthesis of Benzyl Isobutyrate
The most common and efficient method for the synthesis of benzyl isobutyrate is the Fischer esterification of benzyl alcohol with isobutyric acid, catalyzed by a strong acid.[6] This reversible reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.[6]
Fischer Esterification Reaction Mechanism
The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, subsequent proton transfer, and the elimination of water to form the ester.
Caption: Fischer Esterification Mechanism for Benzyl Isobutyrate Synthesis.
Experimental Protocol: Synthesis of Benzyl Isobutyrate
This protocol details the synthesis of benzyl isobutyrate from benzyl alcohol and isobutyric acid using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.
Materials and Reagents:
-
Benzyl alcohol
-
Isobutyric acid
-
p-Toluenesulfonic acid monohydrate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add benzyl alcohol (1.0 eq.), isobutyric acid (1.2 eq.), p-toluenesulfonic acid monohydrate (0.05 eq.), and toluene (approximately 2 mL per gram of benzyl alcohol).
-
Azeotropic Distillation: Heat the reaction mixture to reflux using a heating mantle. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess reactants.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure benzyl isobutyrate.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of benzyl isobutyrate provides distinct signals corresponding to the protons in the benzyl and isobutyrate moieties.
Table 3: ¹H NMR Spectral Data for Benzyl Isobutyrate (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.38 - 7.28 | m | 5H | Ar-H |
| 5.10 | s | 2H | -O-CH₂ -Ph |
| 2.58 | septet | 1H | -CH (CH₃)₂ |
| 1.17 | d | 6H | -CH(C H₃)₂ |
Data sourced from spectral databases.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the carbons of the isobutyrate group.
Table 4: Predicted ¹³C NMR Spectral Data for Benzyl Isobutyrate
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C =O (ester carbonyl) |
| ~136 | C -ipso (aromatic) |
| ~128.5 | C -ortho/meta (aromatic) |
| ~128.1 | C -para (aromatic) |
| ~66 | -O-C H₂-Ph |
| ~34 | -C H(CH₃)₂ |
| ~19 | -CH(C H₃)₂ |
Predicted values based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum of benzyl isobutyrate is distinguished by a strong carbonyl stretch and absorptions corresponding to the aromatic ring and alkyl groups.
Table 5: Characteristic IR Absorption Bands for Benzyl Isobutyrate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2970, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1605, 1495 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250, 1150 | Strong | C-O stretch (ester) |
Values are typical for this class of compound.
Safety and Handling
Benzyl isobutyrate is a flammable liquid and should be handled with appropriate safety precautions.[3] Use in a well-ventilated area and avoid contact with skin and eyes.[7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[7]
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of benzyl isobutyrate. The information presented, including the comprehensive tables and detailed experimental protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies and data herein are intended to facilitate further research and application of this versatile ester.
References
- 1. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl butyrate(103-37-7) 13C NMR spectrum [chemicalbook.com]
- 4. Benzyl isobutyrate(103-28-6) 13C NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl isobutyrate(103-28-6) IR Spectrum [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
